N-(2-(1H-Indol-3-yl)ethyl)pivalamide
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Overview
Description
N-(2-(1H-Indol-3-yl)ethyl)pivalamide is a compound that combines the structural features of tryptamine and a propanamide moiety. Tryptamine is a biogenic amine that plays a fundamental role in the human body, being a precursor to important neurotransmitters like serotonin and melatonin . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)pivalamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the indole ring or the amide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various halogenated or nitrated indole compounds.
Scientific Research Applications
N-(2-(1H-Indol-3-yl)ethyl)pivalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to tryptamine.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)pivalamide is not fully understood, but it is believed to interact with various molecular targets in the body. The indole moiety allows it to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may influence other signaling pathways involved in mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different pharmacological properties.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with distinct biological activities.
Uniqueness
N-(2-(1H-Indol-3-yl)ethyl)pivalamide is unique due to its specific combination of the indole ring and the propanamide moiety. This structural arrangement allows it to interact with a variety of molecular targets, making it a versatile compound for research in multiple fields.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMLEEWOKYGSEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350629 |
Source
|
Record name | ST4028454 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15776-48-4 |
Source
|
Record name | ST4028454 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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